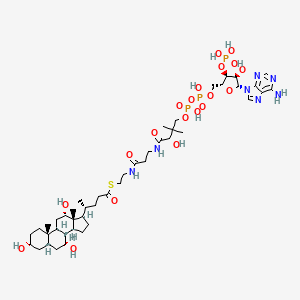
alpha-D-Ribulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-ribulose is a D-ribulose with an alpha-configuration at the anomeric position.
Applications De Recherche Scientifique
Enzymatic Production and Industrial Applications
Alpha-D-Ribulose, a type of rare sugar, has significant applications in food, agriculture, and medicine industries. Enzymatic production of Alpha-D-Ribulose is achieved through isomerases like L-fucose isomerase (L-FI) and D-arabinose isomerase (D-AI). This approach is considered more cost-effective and simpler than chemical synthesis, making it a valuable method for industries that require these rare sugars (Iqbal et al., 2020).
Role in Photosynthesis and Plant Metabolism
Alpha-D-Ribulose plays a crucial role in the pentose phosphate cycle and photosynthesis. The study of D-ribose-5-phosphate isomerase from Pyrococcus horikoshii, which catalyzes the interconversion between the ribose and ribulose forms, highlights its importance in these metabolic processes. This enzyme is highly active at high temperatures and its structure reveals insights into its catalytic mechanism (Ishikawa et al., 2002).
mRNA Levels in Bacteria
In Rhodopseudomonas sphaeroides, the mRNA levels specific for ribulose-1,5-bisphosphate carboxylase, which is vital for photosynthesis, were found to be regulated by factors like light intensity, oxygen presence, and substrate types. This research helps in understanding the molecular biology of bacteria and their responses to environmental factors (Zhu & Kaplan, 1985).
Structural Insights into Plant RuBisCO
The tertiary structure of plant ribulose-1,5-bisphosphate carboxylase-oxygenase (RuBisCO) has been determined, providing crucial insights into its functioning. RuBisCO, which involves Alpha-D-Ribulose in its catalytic process, plays a key role in photosynthesis by combining carbon dioxide with ribulose bisphosphate. Understanding its structure aids in comprehending its role in plant metabolism and photosynthesis (Chapman et al., 1988).
Biocatalytic Production and Potential in Asymmetric Synthesis
The study of the Enterobacter aerogenes ribitol dehydrogenase for the production of D-ribulose showcases its potential in biocatalytic processes. This approach is significant for the industrial production of D-ribulose, a rare sugar with applications in asymmetric synthesis (Singh et al., 2016).
Biomedical and Material Science Applications
Nanocellulose, derived from cellulose which includes Alpha-D-Ribulose, has shown potential in biomedical applications. Its properties like biocompatibility, biodegradability, and low toxicity make it suitable for use in various medical materials and devices. The extraction and characterization of nanocellulose open up avenues for innovative biomedical solutions (Lin & Dufresne, 2014).
Propriétés
Numéro CAS |
131064-69-2 |
|---|---|
Nom du produit |
alpha-D-Ribulose |
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2S,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5+/m1/s1 |
Clé InChI |
LQXVFWRQNMEDEE-WDCZJNDASA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@](O1)(CO)O)O)O |
SMILES |
C1C(C(C(O1)(CO)O)O)O |
SMILES canonique |
C1C(C(C(O1)(CO)O)O)O |
Autres numéros CAS |
131064-69-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)





![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)


![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1212548.png)
![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)
![3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione](/img/structure/B1212555.png)